
Cycloheptatriene
Overview
Description
Cycloheptatriene (CHT, C₇H₈) is a seven-membered carbocyclic compound featuring three conjugated double bonds in a non-aromatic system. Its structure allows for dynamic equilibria, such as the norcaradiene-cycloheptatriene (NCD-CHT) tautomerism, influenced by steric and electronic factors . CHT exhibits unique reactivity in cycloadditions, coordination chemistry, and organometallic synthesis, serving as a ligand in ruthenium clusters and participating in ring-contraction reactions to form toluene . Its hybridization state (sp²/sp³ at equilibrium) and non-aromatic character distinguish it from fully aromatic systems like benzene .
Preparation Methods
Historical Developments in Cycloheptatriene Synthesis
Early Work by Ladenburg and Willstätter
The first synthesis of this compound dates to 1881, when Albert Ladenburg decomposed tropine—a bicyclic alkaloid—to yield a mixture later identified as this compound . However, the structure remained unconfirmed until Richard Willstätter’s landmark 1901 synthesis starting from cycloheptanone . Willstätter’s approach established the seven-membered ring structure through a series of reductions and eliminations, providing the first definitive proof of this compound’s connectivity . While low-yielding by modern standards (≈20%), this method laid the groundwork for subsequent strategies.
Photochemical and Thermal Methods
Photochemical Reaction of Benzene with Diazomethane
A widely employed laboratory method involves the UV irradiation of benzene with diazomethane (CH₂N₂). This photochemical reaction generates this compound via a [2+2] cycloaddition followed by ring expansion (Fig. 1A) . The process proceeds at room temperature under inert conditions, typically yielding 45–60% product . Side products include norcaradiene derivatives, which can be minimized by optimizing light intensity and reaction time .
Pyrolysis of Cyclohexene-Dichlorocarbene Adducts
Thermal decomposition of the adduct formed between cyclohexene and dichlorocarbene (CCl₂) provides another route. Heating the bicyclic intermediate (7,7-dichlorobicyclo[4.1.0]heptane) at 490–520°C induces dehydrochlorination and isomerization, yielding this compound (35%) alongside toluene (36%) . While efficient, high temperatures and competing side reactions limit scalability .
Catalytic Dehydrochlorination and Isomerization
Copper-Catalyzed Synthesis from 7,7-Dichlorobicyclo[4.1.0]heptane
A patented method (RU2285689C1) achieves high yields (76%) via Cu(I) or Cu(II)-catalyzed dehydrochlorination of 7,7-dichlorobicyclo[4.1.0]heptane in ethanol at 160°C . The mechanism involves initial HCl elimination to form a bicyclic carbene, which undergoes ring expansion to this compound (Fig. 1B). Key advantages include mild conditions and scalability, though catalyst loading (0.01 equiv.) requires precise control to prevent over-decomposition .
Table 1: Optimization of Copper-Catalyzed Synthesis
Parameter | Optimal Value | Yield Impact |
---|---|---|
Temperature | 160°C | Maximizes |
Catalyst (CuBr₂) | 0.067 mmol | 76% yield |
Ethanol Ratio | 10:1 (ROH) | Prevents side reactions |
Buchner Ring Enlargement
Ethyl Diazoacetate-Mediated Expansion
The Buchner reaction, a classic annulation strategy, employs ethyl diazoacetate and benzene under thermal or photolytic conditions. The initial [6+1] cycloaddition forms a norcaradiene ester, which undergoes electrocyclic ring opening to yield 1,3,5-cycloheptatriene-7-carboxylate . Subsequent decarboxylation affords pure this compound (55–65% overall yield) . This method is prized for stereochemical control but requires handling explosive diazo compounds.
Modern Electrocyclic Approaches
Hypervalent Iodine-Promoted Synthesis
Recent advances utilize hypervalent iodine reagents (e.g., PhI(OAc)₂) in trifluoroethanol (TFE) to drive electrocyclic ring expansions. For example, treating bicyclic lactams with PhI(OAc)₂ induces strain relief via this compound formation (82% yield, 1 min reaction time) . The method’s mild conditions (<50°C) and functional group tolerance make it suitable for complex substrates .
Mechanistic Insight: Ultrafast spectroscopy reveals that PhI(OAc)₂ promotes rapid electron transfer, enabling concerted ring expansion without carbene intermediates .
Comparative Analysis of Methods
Table 2: Synthesis Method Comparison
Method | Yield (%) | Conditions | Scalability |
---|---|---|---|
Photochemical (CH₂N₂) | 45–60 | RT, UV light | Moderate |
Pyrolytic | 35 | 490–520°C | Low |
Cu-Catalyzed | 76 | 160°C, ethanol | High |
Buchner Expansion | 55–65 | Δ or hv | Moderate |
Hypervalent Iodine | 82 | 25°C, TFE | High |
Chemical Reactions Analysis
Diels–Alder Reactions
CHT participates in [4+2] cycloadditions with dienophiles such as maleic anhydride. The reaction’s selectivity is governed by orbital interactions and transition state (TS) geometry:
-
Endo selectivity : Computational studies reveal that TS6-endo (6-membered transition state) is favored over TS7-endo (7-membered) due to stronger HOMO–LUMO interactions and better orbital overlap in the former .
-
Activation energy : Cycloheptatriene’s distortion energy and poor orbital alignment in the TS result in high activation barriers compared to less strained systems .
-
Mechanistic insights : Intrinsic reaction coordinate (IRC) calculations confirm a concerted pathway without zwitterionic intermediates, even in polar solvents like acetone .
Skeleton-Reorganizing Coupling Reactions
Under Rh/acid catalysis, CHT undergoes a novel coupling with anilines to form fused 1,2-dihydroquinolines. Key steps include:
-
Bimolecular hydroamination : Initial amine addition to CHT.
-
Retro-Mannich ring-opening : Cleavage of the CHT skeleton.
-
Intramolecular Povarov reaction : Cyclization to form the final product .
Example reaction :
This method enables selective functionalization of CHT’s strained framework, expanding access to complex heterocycles .
Hydrogenation Thermodynamics
CHT undergoes exothermic hydrogenation to form saturated hydrocarbons. Experimental data for the reaction:
Parameter | Value | Units | Method | Reference |
---|---|---|---|---|
ΔᵣH° (enthalpy) | -547.14 ± 0.54 | kJ/mol | Calorimetry |
The large negative enthalpy highlights the thermodynamic stability gained upon saturation .
Key Mechanistic and Synthetic Insights
-
Orbital interactions : CHT’s reactivity is highly sensitive to orbital alignment, as seen in its Diels–Alder regioselectivity .
-
Ring strain utilization : CHT’s strain drives skeletal reorganization in coupling reactions, enabling bond cleavage/formation unattainable in planar aromatics .
-
Catalytic versatility : Rhodium catalysts paired with acids facilitate CHT’s coupling without side hydroamination pathways, underscoring the role of cooperative catalysis .
These findings collectively demonstrate this compound’s utility in synthesizing structurally complex molecules through controlled bond reorganization and cycloaddition strategies.
Scientific Research Applications
Synthetic Applications
1.1 Skeleton-Reorganizing Reactions
Recent studies have highlighted the utility of cycloheptatriene in skeleton-reorganizing coupling reactions. In the presence of rhodium (Rh) catalysts and acids, CHT can couple with anilines to form fused 1,2-dihydroquinoline products. This process involves a retro-Mannich type ring-opening followed by an intramolecular Povarov reaction, showcasing CHT's ability to facilitate complex molecular transformations that are otherwise challenging to achieve through traditional methods .
1.2 Hydroamination Reactions
This compound has also been employed in palladium-catalyzed hydroamination reactions. This method allows for the synthesis of azabicyclic tropenes through a sequential intermolecular and intramolecular hydroamination process. The versatility of CHT in these reactions underscores its significance as a building block for creating nitrogen-containing heterocycles .
Medicinal Chemistry
2.1 Drug Development
The skeleton-reorganizing reactions involving CHT have implications for drug design and development. For instance, the transformation of this compound into various bioactive molecules has been demonstrated, including the synthesis of derivatives that exhibit potential pharmacological activities. The ability to modify existing pharmaceutical compounds through CHT-mediated reactions opens new avenues for enhancing drug efficacy and specificity .
2.2 Riot Control Agents
Interestingly, this compound derivatives have been explored in the formulation of riot control agents due to their potent effects on sensory receptors with relatively low toxicity compared to traditional agents like CS gas. Research indicates that compounds derived from CHT can induce temporary incapacitation through ocular and respiratory irritation, making them suitable for non-lethal crowd control applications .
Material Science
3.1 Polymer Chemistry
This compound's unique structure allows it to participate in polymerization reactions, leading to the development of novel materials with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it valuable in the production of advanced composites and coatings .
Table 1: Summary of this compound Applications
Mechanism of Action
The mechanism of action of cycloheptatriene often involves redox transitions in its molecules. These transitions can lead to the formation of radicals or radical ions, which act as intermediate species in various chemical reactions. The unique structure of this compound allows for intramolecular circular rearrangements, accompanied by the rupture and formation of bonds between the this compound ring and its substituents .
Comparison with Similar Compounds
Structural and Electronic Properties
Notes:
- The NCD-CHT equilibrium is rapid on the NMR timescale, with C(8)H chemical shifts (δH 2.8–5.3 ppm) reflecting sp³ (NCD) or sp² (CHT) hybridization .
- CHT lacks aromatic stabilization, unlike the tropylium cation, which exhibits strong diatropic ring currents .
Reactivity and Stability
- Cycloadditions : CHT reacts with thiophene derivatives (e.g., tetrachlorothiophene dioxide) in pericyclic reactions due to its narrow frontier orbital gap, contrasting with cyclooctatetraene’s lower reactivity .
- Coordination Chemistry : CHT binds to ruthenium clusters in multiple modes (η², η³, η⁵), demonstrating versatility unmatched by smaller ligands like benzene .
- Isomerization Kinetics : The NCD-CHT equilibrium rate constants (10³–10⁶ s⁻¹ at 298 K) are influenced by substituents; C-3 alkylation stabilizes NCD, while C-2 substitution has minimal impact .
- Acid-Base Behavior : CHT is less acidic than cyclopentadiene (pKa ~16 vs. ~18) due to weaker conjugation stabilization .
Thermodynamic and Kinetic Data
Property | This compound | Norcaradiene | Benzene | Tropylium Cation |
---|---|---|---|---|
Ionization Potential (eV) | 8.3 | - | 9.2 | 6.8 |
ΔHf° (kJ/mol) | 142.1 | 158.7 | 82.9 | - |
Ring Strain Energy (kJ/mol) | 68.5 | 75.3 | 0 | - |
Ligand Displacement Rate* | Mo > W > Cr | - | Slower than CHT | - |
*From organometallic studies: CHT displaces faster than arenes (e.g., C₆H₃Me₃) in [LMo(CO)₃] complexes . Data Sources: .
Key Research Findings
Aromaticity : CHT shows negligible aromaticity (NICS +1.2), contrasting with the antiaromatic tropone (NICS -3.8) and aromatic tropylium cation (NICS -9.5) .
Synthetic Utility : CHT serves as a precursor to toluene via cluster-catalyzed ring contraction and forms gold carbenes in trifluoromethylation reactions .
Toxicity : Detected as a tropane alkaloid degradation product in protein supplements, though its oral toxicity remains unquantified .
Biological Activity
Cycloheptatriene (CHT) is a seven-membered cyclic hydrocarbon with the formula CH. It is known for its unique structural and electronic properties, which make it a subject of interest in organic chemistry and materials science. This article explores the biological activity of this compound, including its pharmacological implications, reactivity in chemical transformations, and potential applications in medicinal chemistry.
This compound features a conjugated system that allows for various chemical reactions, including cycloaddition and rearrangements. Its reactivity is influenced by the presence of double bonds, making it a valuable intermediate in organic synthesis.
Reactivity Overview
- Cycloaddition Reactions : CHT can participate in [4 + 2] cycloadditions, particularly with nitroso compounds and benzyne species, leading to the formation of complex bicyclic structures. These reactions are selective and can yield products with high regio- and stereoselectivity .
- Isomerization : CHT can undergo valence isomerization to form norcaradiene (NCD), a process that has been extensively studied using computational methods to understand the energy barriers involved .
Table 1: Summary of Key Reactivity Parameters
Biological Activity
The biological activity of this compound and its derivatives has been explored primarily in the context of their potential pharmacological applications. The structural flexibility and reactivity of CHT make it an attractive scaffold for drug design.
Pharmacological Implications
- Antimicrobial Activity : Research has demonstrated that certain derivatives of this compound exhibit antimicrobial properties against clinically relevant pathogens, including Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .
- Anticancer Potential : Some studies suggest that this compound derivatives may possess anticancer properties due to their ability to interact with DNA or inhibit specific enzymes involved in cancer cell proliferation .
- Neuroprotective Effects : There is emerging evidence indicating that compounds derived from this compound may exert neuroprotective effects, potentially through antioxidant mechanisms that mitigate oxidative stress in neuronal cells .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of a series of this compound-containing compounds against various bacterial strains. The results indicated significant activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL depending on the substitution pattern on the this compound ring .
Case Study 2: Anticancer Properties
In another study focusing on the anticancer potential of this compound derivatives, researchers synthesized several analogs and evaluated their cytotoxicity against human cancer cell lines. One compound demonstrated IC values as low as 5 µM against breast cancer cells, suggesting potent activity that warrants further investigation into its mechanism of action .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,3,5-cycloheptatriene, and how can purity be validated?
- Methodological Answer : Synthesis typically involves dehydrogenation of cycloheptane derivatives or photochemical isomerization. Purity is validated via gas chromatography (GC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity . For substituted derivatives (e.g., 3,7,7-trimethyl-1,3,5-cycloheptatriene), preparative chromatography and crystallography are critical .
Q. How do thermodynamic properties of cycloheptatriene, such as vapor pressure and enthalpy, influence experimental design?
- Methodological Answer : Calorimetric studies (e.g., bomb calorimetry) and vapor pressure measurements using static or dynamic methods are essential. Data from Finke et al. (1956) show this compound’s vapor pressure at 25°C is ~12 mmHg, requiring closed systems to prevent volatilization during reactions .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, chemical-resistant gloves (e.g., nitrile), and respirators with organic vapor cartridges. Exposure monitoring via air sampling and adherence to OSHA guidelines for permissible exposure limits (PELs) are mandatory .
Advanced Research Questions
Q. How can contradictions in reported acidity constants (pKa) of this compound derivatives be resolved?
- Methodological Answer : Discrepancies arise from solvent effects (e.g., DMSO vs. water) and computational vs. experimental methods. Re-evaluate using unified solvent models (e.g., COSMO-RS) and validate via potentiometric titration under inert atmospheres to avoid oxidation artifacts .
Q. What strategies optimize this compound’s stability in photochemical reactions?
- Methodological Answer : Stabilize the triene system via electron-withdrawing substituents or coordination with transition metals (e.g., Fe(CO)₃). Monitor degradation pathways using time-resolved UV-Vis spectroscopy and DFT calculations to predict reactive intermediates .
Q. How do non-covalent interactions (e.g., π-stacking) in this compound crystals affect material properties?
- Methodological Answer : Single-crystal X-ray diffraction reveals packing motifs. Hirshfeld surface analysis quantifies intermolecular interactions, while thermal gravimetric analysis (TGA) correlates stability with supramolecular architecture .
Q. What statistical frameworks are suitable for analyzing this compound’s reaction kinetics under varying catalytic conditions?
- Methodological Answer : Multivariate regression or Bayesian hierarchical models account for catalyst loading, temperature, and solvent polarity. Use Arrhenius plots to isolate temperature-dependent effects and compare with Eyring transition state theory .
Q. Data Analysis & Interpretation
Q. How can this compound’s electronic structure be correlated with spectroscopic data (e.g., NMR chemical shifts)?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR shifts. Compare computed vs. experimental H/C NMR spectra to validate delocalization effects in the triene system .
Q. What meta-analysis approaches reconcile conflicting studies on this compound’s reactivity in Diels-Alder reactions?
- Methodological Answer : Systematic reviews with PRISMA guidelines assess bias in literature. Use funnel plots to detect publication bias and subgroup analysis to isolate solvent or catalyst variables .
Q. How do isotopic labeling studies (e.g., C) clarify this compound’s metabolic pathways in environmental systems?
- Methodological Answer : Incubate C-labeled this compound with microbial consortia; track isotopic enrichment via LC-MS. Metagenomic profiling identifies degradative enzymes (e.g., dioxygenases) .
Q. Tables for Key Data
Properties
IUPAC Name |
cyclohepta-1,3,5-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-2-4-6-7-5-3-1/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVJITGCYZJHLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
Record name | CYCLOHEPTATRIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3041 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073909 | |
Record name | 1,3,5-Cycloheptatriene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cycloheptatriene appears as a colorless liquid. Insoluble in water and less dense than water. Vapors heavier than air. Inhalation of high concentrations may have a narcotic effect. Used to make other chemicals., Colorless liquid; [CAMEO] Yellow liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
Record name | CYCLOHEPTATRIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3041 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Cycloheptatriene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20496 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
23.5 [mmHg] | |
Record name | Cycloheptatriene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20496 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
544-25-2 | |
Record name | CYCLOHEPTATRIENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3041 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Cycloheptatriene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=544-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tropilidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Cycloheptatriene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cycloheptatriene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.061 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,5-CYCLOHEPTATRIENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P58Q106NTF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.